Alexa Fluor 647 NHS Ester

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C39H47N3O16S4 |

|---|---|

Peso molecular |

942.1 g/mol |

Nombre IUPAC |

3-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentyl]-3-methyl-5-sulfoindol-1-yl]propane-1-sulfonate |

InChI |

InChI=1S/C39H47N3O16S4/c1-38(2)29-25-27(61(52,53)54)14-16-31(29)40(21-9-23-59(46,47)48)33(38)11-5-4-6-12-34-39(3,20-8-7-13-37(45)58-42-35(43)18-19-36(42)44)30-26-28(62(55,56)57)15-17-32(30)41(34)22-10-24-60(49,50)51/h4-6,11-12,14-17,25-26H,7-10,13,18-24H2,1-3H3,(H3-,46,47,48,49,50,51,52,53,54,55,56,57) |

Clave InChI |

WTYBXOVGGRVXPB-UHFFFAOYSA-N |

SMILES isomérico |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C |

SMILES canónico |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C |

Origen del producto |

United States |

Foundational & Exploratory

Alexa Fluor 647 NHS Ester: A Technical Guide for Advanced Researchers

An in-depth examination of the properties, applications, and protocols for this far-red fluorescent dye, tailored for researchers, scientists, and professionals in drug development.

Alexa Fluor 647 NHS Ester is a premier fluorescent labeling reagent widely utilized in biological research and drug discovery. This succinimidyl ester derivative of the bright and photostable Alexa Fluor 647 dye is engineered for the covalent attachment to primary amines on proteins, antibodies, peptides, and amine-modified oligonucleotides. Its exceptional brightness, high water solubility, and pH insensitivity over a broad range make it a robust tool for a variety of applications, including fluorescence microscopy, flow cytometry, and super-resolution imaging techniques such as dSTORM.[1][2][3][4]

Core Physicochemical and Spectral Properties

The Alexa Fluor 647 dye is a sulfonated cyanine (B1664457) dye, which contributes to its high water solubility and reduced tendency for aggregation.[2] The N-hydroxysuccinimidyl (NHS) ester moiety provides a highly efficient and specific reaction with primary aliphatic amines, forming a stable amide bond. This reaction is most effective in an alkaline pH range, typically between 8.3 and 8.5, where the primary amine groups are deprotonated and thus more nucleophilic.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various sources. These parameters are crucial for designing and interpreting fluorescence-based experiments.

Table 1: Spectral and Photophysical Properties

| Property | Value |

| Excitation Maximum (Ex) | ~651 nm[3][6] |

| Emission Maximum (Em) | ~672 nm[3][6] |

| Molar Extinction Coefficient (ε) | ~270,000 cm⁻¹M⁻¹[3] |

| Fluorescence Quantum Yield (Φ) | ~0.15[2] |

| Spectrally Similar Dyes | Cy5™[3] |

Table 2: Chemical and Storage Information

| Property | Value |

| Molecular Weight | ~1250 g/mol [3][6] |

| Reactive Group | N-hydroxysuccinimidyl (NHS) Ester |

| Reactivity | Primary amines |

| Solubility | Soluble in DMSO and DMF[4][6] |

| Storage (Powder) | ≤ -20°C, desiccated, protected from light[7][8][9] |

| Storage (DMSO Stock Solution) | ≤ -20°C for up to 12 weeks[5] |

Reaction Mechanism and Experimental Workflow

The conjugation of this compound to a biomolecule is a straightforward yet pH-dependent process. The NHS ester reacts with the unprotonated primary amine of a lysine (B10760008) residue or the N-terminus of a protein to form a stable covalent amide bond.

References

- 1. This compound | Fluorescent Dye | 1620475-28-6 | Invivochem [invivochem.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Invitrogen™ Alexa Fluor™ 647 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]

- 4. Invitrogen this compound (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.fr]

- 5. fluidic.com [fluidic.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | Far-Red Fluorescent Dye | TargetMol [targetmol.com]

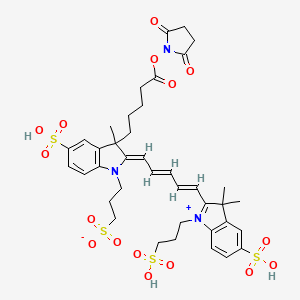

Alexa Fluor 647 NHS Ester chemical structure and properties

For researchers, scientists, and drug development professionals, Alexa Fluor 647 NHS Ester stands as a premier fluorescent label for biomolecule conjugation. Its exceptional brightness, photostability, and pH insensitivity make it a versatile tool in a multitude of applications, from cellular imaging to flow cytometry. This guide provides a comprehensive overview of its chemical structure, properties, and detailed protocols for its use.

Chemical Structure and Reaction Mechanism

This compound is an amine-reactive fluorescent dye. The core structure consists of a sulfonated cyanine (B1664457) dye, which is responsible for its spectral properties, and a N-hydroxysuccinimidyl (NHS) ester functional group. The NHS ester allows for the covalent attachment of the fluorophore to primary amines on biomolecules, such as the ε-amino group of lysine (B10760008) residues in proteins, forming a stable amide bond.

The chemical formula for this compound is C₃₉H₄₇N₃O₁₆S₄, and its IUPAC name is 3-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentyl]-3-methyl-5-sulfoindol-1-yl]propane-1-sulfonate[1].

Reaction of this compound with a primary amine on a protein.

Physicochemical and Spectroscopic Properties

Alexa Fluor 647 is characterized by its far-red fluorescence, high quantum yield, and large extinction coefficient, contributing to its exceptional brightness. It is also highly water-soluble and its fluorescence is insensitive to pH over a broad range.[2][3]

Table 1: Spectroscopic Properties of this compound

| Property | Value | Source |

| Excitation Maximum (nm) | 650 - 655 | [4][][6] |

| Emission Maximum (nm) | 665 - 680 | [4][][6] |

| Extinction Coefficient (cm⁻¹M⁻¹) | ~239,000 - 270,000 | [2][4][6] |

| Quantum Yield | ~0.33 | [4][7] |

| Stokes Shift (nm) | 15 - 22 | [4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | ~942.05 - 1250 g/mol | [1][4][8] |

| Molecular Formula | C₃₉H₄₇N₃O₁₆S₄ | [1] |

| pH Sensitivity | Insensitive from pH 4 to 10 | [2][4] |

| Photostability | High, >10x higher than fluorescein | [4] |

| Solubility | Water-soluble | [2] |

Experimental Protocols

The following sections provide detailed methodologies for labeling proteins and antibodies with this compound.

Preparation of Reagents

-

Protein Solution: The protein to be labeled should be at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, MES, HEPES). Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete for reaction with the NHS ester. The protein solution must also be free of extraneous proteins like BSA.[2][4]

-

Reaction Buffer: A 1 M sodium bicarbonate solution (pH 8.3-8.5) is typically used to raise the pH of the protein solution to the optimal range for the conjugation reaction.[1][2]

-

This compound Stock Solution: Immediately before use, dissolve the this compound in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[2][4]

Antibody/Protein Labeling Protocol

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. Adjustments may be necessary for other proteins.

-

Prepare the Protein Solution:

-

To 1 mg of antibody in 0.5 mL of amine-free buffer, add 50 µL of 1 M sodium bicarbonate to adjust the pH to ~8.3.

-

-

Perform the Labeling Reaction:

-

Add the freshly prepared this compound stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined experimentally, but a starting point of 10:1 to 20:1 is recommended.[2]

-

Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rotation, protected from light.[2][4]

-

Purification of the Labeled Conjugate

It is crucial to remove any unreacted dye from the labeled protein. Size-exclusion chromatography is a common and effective method.

-

Prepare the Column:

-

Use a desalting column, such as Sephadex G-25, appropriate for the volume of the labeling reaction.

-

Equilibrate the column with an appropriate buffer (e.g., PBS).

-

-

Separate the Conjugate:

-

Apply the reaction mixture to the top of the equilibrated column.

-

Elute the conjugate with the equilibration buffer. The labeled protein will elute first as a colored band, followed by the smaller, unreacted dye molecules.

-

Collect the fractions containing the labeled protein.

-

Characterization of the Conjugate (Optional)

-

Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~650 nm).

Workflow for Protein Labeling with this compound.

Applications

The exceptional properties of Alexa Fluor 647 have led to its widespread adoption in various advanced applications:

-

Super-Resolution Microscopy: Its photoswitching behavior makes it suitable for techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy).[4]

-

Flow Cytometry: The brightness and photostability of Alexa Fluor 647 allow for the detection of rare cell populations and the analysis of low-abundance surface markers.[4]

-

Immunofluorescence Imaging: Conjugated to antibodies, it provides bright and specific staining of cellular targets in both fixed and live cells.

-

High-Content Screening: Its far-red emission minimizes autofluorescence from cells and cellular components, improving the signal-to-noise ratio.

References

A Deep Dive into NHS Ester Chemistry for Protein Labeling: A Technical Guide

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. Among the various bioconjugation techniques available, the use of N-hydroxysuccinimide (NHS) esters for modifying primary amines on proteins remains a widely adopted and robust method. This technical guide provides an in-depth exploration of the NHS ester reaction, detailing its mechanism, critical parameters, and practical considerations to enable researchers to achieve optimal and reproducible protein labeling.

The Core Principle: Amine-Reactive Chemistry

NHS esters are highly reactive compounds designed to form stable amide bonds with primary amino groups (-NH2) present on proteins.[1][2] These primary amines are predominantly found at the N-terminus of a polypeptide chain and on the side chain of lysine (B10760008) (Lys, K) residues.[2][3] Due to their positive charge at physiological pH, lysine residues are typically located on the exterior of a protein's three-dimensional structure, making them readily accessible for conjugation.[2]

The fundamental reaction is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a byproduct and forming a stable amide bond between the label and the protein.[4]

Visualizing the Reaction Mechanism

The chemical transformation at the heart of NHS ester labeling can be visualized as follows:

Key Factors Influencing Labeling Efficiency

The success of an NHS ester labeling reaction is critically dependent on several experimental parameters. Careful optimization of these factors is necessary to maximize the yield of the desired conjugate while minimizing side reactions.

pH: The Critical Parameter

The pH of the reaction buffer is the most crucial factor governing the efficiency of NHS ester labeling.[5][6] The reaction is strongly pH-dependent because the primary amine on the protein must be in its unprotonated, nucleophilic state to react with the NHS ester.[5][7]

-

Optimal pH Range: The optimal pH for the reaction is typically between 7.2 and 8.5.[2][3] A commonly used buffer is 0.1 M sodium bicarbonate at pH 8.3-8.5.[5][6] Phosphate-buffered saline (PBS) at pH 7.4 can also be used, although the reaction will be slower.[8]

-

Low pH: At a pH below ~7, the majority of primary amines will be protonated (-NH3+), rendering them non-nucleophilic and thus unreactive with the NHS ester.[5][6]

-

High pH: At a pH above 8.5-9.0, the rate of hydrolysis of the NHS ester increases significantly.[2][5] This competing reaction with water reduces the amount of NHS ester available to react with the protein, thereby lowering the labeling efficiency.[9][10]

Competing Reaction: Hydrolysis

NHS esters are susceptible to hydrolysis, a reaction where the ester is cleaved by water. This reaction is a significant competitor to the desired aminolysis (reaction with the amine).[9][10] The rate of hydrolysis is highly dependent on pH.[2]

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.6 | 4 | 10 minutes |

Table 1: Stability of NHS Esters at Different pH Values. Data compiled from Thermo Fisher Scientific.[2]

This table clearly illustrates that as the pH increases, the stability of the NHS ester decreases dramatically. Therefore, while a slightly basic pH is required to deprotonate the amines, an excessively high pH will lead to rapid degradation of the labeling reagent.

Reagent Concentration and Molar Ratio

The concentration of both the protein and the NHS ester, as well as their molar ratio, will influence the degree of labeling (DOL), which is the average number of label molecules conjugated to each protein molecule.[1][8]

-

Protein Concentration: A higher protein concentration (typically 1-10 mg/mL) generally leads to higher labeling efficiency.[1][5]

-

Molar Excess of NHS Ester: A molar excess of the NHS ester over the protein is typically used to drive the reaction forward. The optimal molar excess can range from 8-fold to 50-fold, depending on the protein and the desired DOL.[5][11] It is often necessary to perform small-scale pilot experiments to determine the optimal ratio for a specific application.[8]

Temperature and Incubation Time

The reaction is typically carried out at room temperature for 1-4 hours or at 4°C overnight.[6][8] Lowering the temperature can help to minimize hydrolysis of the NHS ester, which can be beneficial if the reaction needs to be performed over a longer period.[3]

Buffer Composition

It is critical to use an amine-free buffer for the labeling reaction.[8] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the protein for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[3] Suitable buffers include phosphate, bicarbonate, HEPES, and borate (B1201080) buffers.[2]

Experimental Workflow: A Step-by-Step Guide

A typical experimental workflow for labeling a protein with an NHS ester involves several key steps, from preparation to purification and characterization.

References

- 1. biotium.com [biotium.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. interchim.fr [interchim.fr]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. glenresearch.com [glenresearch.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Unveiling the Core Mechanism: A Technical Guide to Alexa Fluor 647 NHS Ester

For researchers, scientists, and professionals in drug development, precise molecular labeling is paramount for accurate biological analysis. Alexa Fluor 647 NHS Ester is a widely utilized fluorescent dye for covalently attaching a bright, photostable, far-red emitting fluorophore to biomolecules. This guide provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Core Mechanism of Action: Covalent Amide Bond Formation

The functionality of this compound lies in the chemical reactivity of the N-hydroxysuccinimidyl (NHS) ester group.[1][2][3] This group is an amine-reactive moiety that specifically targets primary amines (R-NH₂) present on biomolecules.[1][4][5][6] The most common targets are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins and peptides.[7][8]

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond, covalently linking the Alexa Fluor 647 dye to the target molecule. The N-hydroxysuccinimide is released as a byproduct.[3]

The efficiency of this labeling reaction is highly dependent on the pH of the reaction buffer.[7][9] The optimal pH range for the reaction is typically between 8.3 and 8.5.[7] At a lower pH, primary amines are protonated (R-NH₃⁺), rendering them non-nucleophilic and thus unreactive with the NHS ester. Conversely, at a significantly higher pH, the rate of hydrolysis of the NHS ester increases, where water molecules compete with the primary amines in reacting with the ester.[7][8][10] This hydrolysis results in an inactive carboxylic acid form of the dye, reducing the overall labeling efficiency.

Quantitative Data Summary

For effective experimental design and data interpretation, understanding the physicochemical properties of this compound is crucial. The following tables summarize the key quantitative data for this fluorophore.

Table 1: Spectroscopic Properties

| Property | Value |

| Excitation Wavelength (Ex) | 651 nm[1] |

| Emission Wavelength (Em) | 672 nm[1] |

| Molar Extinction Coefficient | 270,000 cm⁻¹M⁻¹[1] |

| Spectrally Similar Dyes | Cy5™[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Reactive Group | N-hydroxysuccinimidyl (NHS) Ester[1] |

| Reactivity | Primary amines[1] |

| Molecular Weight | ~1250 Da[1] |

| pH Sensitivity | pH-insensitive from pH 4 to 10[1][2] |

| Solubility | Water-soluble[1][2] |

Detailed Experimental Protocol

This section provides a generalized protocol for labeling proteins with this compound, compiled from various sources.[7][11][12][13] It is recommended to optimize the protocol for specific proteins and desired degrees of labeling.

1. Preparation of Reagents

-

Protein Solution:

-

The protein should be dissolved in a buffer free of primary amines, such as phosphate-buffered saline (PBS) at pH 7.2-7.4.[13]

-

Buffers containing Tris or glycine (B1666218) are not recommended as they will compete for reaction with the NHS ester.[9][13]

-

Impurities like bovine serum albumin (BSA) or gelatin should be removed.[11][13]

-

The optimal protein concentration for labeling is typically 2-10 mg/mL.[13][14]

-

-

Labeling Buffer:

-

This compound Stock Solution:

-

Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[11]

-

2. Labeling Reaction

-

Combine the protein solution with the labeling buffer.

-

Add the calculated amount of the this compound stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein may need to be optimized, but a starting point of a 10:1 molar ratio is often recommended.[13]

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.[12][14]

3. Purification of the Labeled Conjugate

-

After the incubation, the unreacted dye must be removed from the labeled protein. This is commonly achieved using size-exclusion chromatography, such as a Sephadex G-25 column.[11][15]

-

The column should be equilibrated with a suitable storage buffer, such as PBS at pH 7.2.

-

The first colored band to elute from the column is the labeled protein, while the later, slower-moving band is the free dye.

4. Storage of the Conjugate

-

The purified protein conjugate should be stored at 4°C, protected from light.[12]

-

For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) and store in aliquots at -20°C or -80°C.[4][11]

References

- 1. This compound (Succinimidyl Ester) | LabX.com [labx.com]

- 2. XFD647 NHS Ester | AAT Bioquest [aatbio.com]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Fluorescent Dye | 1620475-28-6 | Invivochem [invivochem.com]

- 7. fluidic.com [fluidic.com]

- 8. researchgate.net [researchgate.net]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. Invitrogen this compound (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Amine-Reactive Fluorescent Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of amine-reactive fluorescent dyes, their core principles, applications, and detailed methodologies for their use in biological research and drug development.

Introduction to Amine-Reactive Fluorescent Dyes

Amine-reactive fluorescent dyes are indispensable tools in life sciences, enabling the covalent labeling of biomolecules for a myriad of applications, including fluorescence microscopy, flow cytometry, immunoassays, and drug delivery studies.[1] These dyes possess reactive groups that specifically target and form stable covalent bonds with primary amines (-NH₂), which are abundantly found on proteins at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues.[1][2] This widespread availability of target sites makes amine-reactive dyes a straightforward and popular choice for fluorescently labeling proteins and other amine-containing molecules.[1]

The most prominent classes of amine-reactive dyes are N-hydroxysuccinimidyl (NHS) esters and isothiocyanates, each with distinct characteristics in terms of reactivity and the stability of the resulting conjugate.[1]

Chemistry of Amine-Reactive Labeling

The covalent labeling of biomolecules with amine-reactive dyes is a nucleophilic substitution reaction. The efficiency of this reaction is highly dependent on the pH of the reaction buffer. A slightly basic pH, typically between 8.3 and 9.0, is optimal as it deprotonates the primary amino groups, rendering them more nucleophilic and reactive towards the dye.[3][4] It is crucial to use buffers that are free of primary amines, such as Tris or glycine, as these will compete with the target biomolecule for the dye, thereby reducing labeling efficiency.[1]

N-Hydroxysuccinimidyl (NHS) Esters

NHS esters are the most widely used class of amine-reactive dyes due to their high reactivity and the formation of a stable amide bond with primary amines.[1] The reaction proceeds rapidly at room temperature, yielding a stable conjugate and N-hydroxysuccinimide as a byproduct.

Isothiocyanates

Isothiocyanates react with primary amines to form a stable thiourea (B124793) linkage.[1] Similar to NHS esters, this reaction is favored at an alkaline pH.[5] While effective, the thiourea bond formed by isothiocyanates has been reported to be less stable over time compared to the amide bond formed by NHS esters.[6]

Key Characteristics of Common Amine-Reactive Dyes

The selection of an appropriate fluorescent dye depends on several factors, including the excitation source available, the desired emission wavelength, and the photophysical properties of the dye. The following table summarizes the key quantitative data for a selection of common amine-reactive fluorescent dyes.

| Dye | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Fluorescein (FITC) | Isothiocyanate | 492 | 518 | 75,000 | 0.92 |

| Rhodamine (TRITC) | Isothiocyanate | 557 | 576 | 85,000 | 0.28 |

| Alexa Fluor 488 | NHS Ester | 495 | 519 | 71,000 | 0.92 |

| Alexa Fluor 555 | NHS Ester | 555 | 565 | 150,000 | 0.10 |

| Alexa Fluor 647 | NHS Ester | 650 | 668 | 239,000 | 0.33 |

| Cy3 | NHS Ester | 550 | 570 | 150,000 | 0.15 |

| Cy5 | NHS Ester | 649 | 670 | 250,000 | 0.20 |

| ROX | NHS Ester | 578 | 604 | 82,000 | Not widely reported |

| TAMRA | NHS Ester | 555 | 580 | 91,000 | Not widely reported |

| Texas Red | NHS Ester | 589 | 615 | 85,000 | 0.61 |

Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and conjugation state. The values presented here are for the free dye in aqueous solution and are compiled from various sources for comparative purposes.[7][8]

Experimental Protocols

General Protein Labeling with Amine-Reactive Dyes

This protocol provides a general guideline for labeling proteins with amine-reactive dyes. Optimization may be required for specific proteins and dyes.

Materials:

-

Protein of interest (e.g., antibody)

-

Amine-reactive fluorescent dye (NHS ester or isothiocyanate)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5

-

Purification column (e.g., size-exclusion chromatography)

-

Spectrophotometer

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[1]

-

Ensure the buffer is free of primary amines and ammonium (B1175870) salts. If necessary, perform a buffer exchange using dialysis or a desalting column.[2]

-

-

Dye Preparation:

-

Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]

-

Vortex briefly to ensure the dye is fully dissolved.

-

-

Labeling Reaction:

-

Calculate the required volume of the dye solution to achieve the desired dye-to-protein molar ratio. A starting point of a 10:1 to 20:1 molar ratio of dye to protein is recommended for initial optimization.[1]

-

While gently stirring the protein solution, slowly add the calculated volume of the dye solution.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]

-

-

Purification of the Labeled Protein:

-

Separate the fluorescently labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

-

The first colored fraction to elute will be the labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).

-

Calculate the protein concentration and the DOL using the following formulas:

-

Corrected A₂₈₀ = A₂₈₀ - (A_max × Correction Factor)

-

Protein Concentration (M) = Corrected A₂₈₀ / ε_protein

-

Dye Concentration (M) = A_max / ε_dye

-

DOL = Dye Concentration / Protein Concentration

-

-

The Correction Factor (CF) accounts for the dye's absorbance at 280 nm and is specific to each dye. ε_protein and ε_dye are the molar extinction coefficients of the protein and the dye, respectively.

-

Labeling Peptides in Organic Solvents

This protocol is a starting point for labeling small peptides that may not be soluble in aqueous buffers.

Materials:

-

Peptide

-

Amine-reactive fluorescent dye

-

Anhydrous DMSO or DMF

-

HPLC for purification

Procedure:

-

Peptide and Dye Preparation:

-

Dissolve the peptide in DMSO or DMF to a concentration of 0.1–1 mM.[9]

-

Dissolve the amine-reactive dye in DMSO or DMF.

-

-

Labeling Reaction:

-

Add 100 mM triethylamine to the peptide solution to deprotonate the amines.[9]

-

Add the amine-reactive dye to the peptide solution at a 1:1 to 3:1 molar ratio of dye to peptide.[9]

-

React at room temperature or 4°C for at least 4 hours, or overnight, with continuous stirring and protected from light.[9]

-

-

Purification:

-

Monitor the reaction progress using thin-layer chromatography.

-

Purify the labeled peptide using an appropriate method, such as HPLC.[9]

-

Visualizing Workflows and Mechanisms

Reaction Mechanism of NHS Ester with a Primary Amine

Caption: Reaction of an NHS ester dye with a primary amine on a protein.

General Workflow for Protein Labeling

Caption: A typical workflow for labeling proteins with amine-reactive dyes.

Workflow for a Direct Fluorescence Immunoassay

Caption: Simplified workflow of a direct fluorescence immunoassay.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Degree of Labeling (DOL) | - Inactive (hydrolyzed) dye- Low protein concentration- Incorrect buffer pH or composition- Insufficient dye-to-protein ratio | - Use fresh, anhydrous DMSO/DMF for dye dissolution.- Ensure protein concentration is at least 2 mg/mL.[1]- Use a primary amine-free buffer with a pH of 8.3-8.5.[1]- Increase the molar ratio of dye to protein. |

| High DOL / Protein Precipitation | - Excessive dye-to-protein ratio- Protein aggregation | - Decrease the molar ratio of dye to protein.- Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.- Ensure the protein is properly folded and soluble before labeling.[1] |

| Low Fluorescence Signal of Labeled Protein | - Low DOL- Self-quenching of the dye at high DOL- Photobleaching of the dye | - Optimize the labeling reaction to achieve a higher DOL.- If DOL is high, reduce the dye-to-protein ratio to minimize quenching.[10]- Handle and store the labeled protein protected from light. |

| Labeled Antibody Has Reduced Antigen Binding | - Dye is attached to lysine residues in or near the antigen-binding site. | - Reduce the dye-to-protein molar ratio to decrease the likelihood of labeling critical residues.- Consider using a site-specific labeling chemistry that targets regions away from the antigen-binding site. |

Applications in Research and Drug Development

Amine-reactive fluorescent dyes are pivotal in a wide array of applications:

-

Immunofluorescence and Immunohistochemistry: Labeled antibodies are used to visualize the localization of specific proteins in cells and tissues.[2]

-

Flow Cytometry: Fluorescently labeled antibodies are used to identify and quantify different cell populations.[2] Amine-reactive dyes are also used as viability stains to exclude dead cells from analysis.[11][12]

-

ELISA and Western Blotting: Labeled antibodies serve as detection reagents in these common immunoassays.[2]

-

Drug Delivery and Tracking: Fluorescently labeling drug molecules or delivery vehicles allows for the visualization of their uptake, distribution, and fate in cells and organisms.

-

Protein-Protein Interaction Studies: Techniques like Fluorescence Resonance Energy Transfer (FRET) can utilize proteins labeled with donor and acceptor fluorophores to study their interactions.

Conclusion

Amine-reactive fluorescent dyes are powerful and versatile reagents for the fluorescent labeling of proteins and other biomolecules. A thorough understanding of their chemistry, proper selection of the dye, and optimization of the labeling protocol are essential for generating high-quality, reliable data in a wide range of research and drug development applications. This guide provides a solid foundation for researchers to successfully employ these valuable tools in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]

- 3. biotium.com [biotium.com]

- 4. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - TR [thermofisher.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. glenresearch.com [glenresearch.com]

- 9. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Alexa Fluor 647: A Technical Guide to Solubility in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Alexa Fluor 647 in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and water. Understanding the solubility of this far-red fluorescent dye is critical for its effective use in a wide range of applications, from antibody and protein labeling to advanced imaging techniques. This document presents quantitative solubility data, detailed experimental protocols for dissolution, and a logical workflow for the preparation of Alexa Fluor 647 solutions.

Core Concepts in Alexa Fluor 647 Solubility

Alexa Fluor 647 is a bright and photostable dye widely used in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[1][2][3][4] Its chemical structure is designed to be water-soluble, a key feature for biological applications.[1][2][3][5] However, for practical laboratory use, particularly when working with the amine-reactive N-hydroxysuccinimide (NHS) ester form, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[1][2][3][6]

The NHS ester of Alexa Fluor 647 is the most common derivative for labeling proteins and other molecules containing primary amines.[2][3] While the dye itself is water-soluble, the NHS ester is susceptible to hydrolysis in aqueous environments. Therefore, a non-aqueous, polar aprotic solvent like high-quality, anhydrous DMSO is used to dissolve the reactive dye before its introduction into an aqueous reaction buffer.[1][2][3]

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of Alexa Fluor 647 and its derivatives in DMSO and water. It is important to note that specific solubility limits can be influenced by factors such as the exact form of the dye (e.g., free acid, NHS ester, salt form), temperature, and the purity of the solvent.

| Compound | Solvent | Reported Solubility | Notes |

| Alexa Fluor 647 NHS Ester | DMSO | 2 mg/mL | A commonly used concentration for stock solutions in labeling protocols.[6] |

| This compound | DMSO | 10 mg/mL | A higher concentration stock solution can be prepared.[7] |

| This compound TEA | DMSO | 50 mg/mL | Requires sonication to achieve this concentration. The hygroscopic nature of DMSO can impact solubility.[8] |

| Alexa Fluor 647 Dye | Water | "Water Soluble" | Generally described as water-soluble and suitable for use in aqueous buffers across a wide pH range (pH 4-10).[1][2][3] Specific quantitative solubility limits in pure water are not typically provided by manufacturers. |

| Alexa Fluor 647 PEG Biotin | Aqueous Solutions & Most Organic Solvents | Soluble | The PEGylation of the molecule enhances its solubility in aqueous solutions.[9] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol outlines the standard procedure for dissolving this compound in DMSO to create a stock solution for labeling reactions.

Materials:

-

This compound

-

High-quality, anhydrous DMSO

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of the dye).[7]

-

Vortex the vial thoroughly until the dye is completely dissolved. A brief centrifugation can be performed to collect the solution at the bottom of the vial.

-

This stock solution is now ready to be added to the protein or other molecule in an appropriate aqueous reaction buffer.

Note: It is recommended to prepare the DMSO stock solution fresh for each experiment. If storage is necessary, it should be aliquoted and stored at -20°C, protected from light and moisture.[10][11]

Protocol 2: Labeling of Proteins with this compound

This protocol describes a general method for labeling proteins with the this compound DMSO stock solution.

Materials:

-

Protein to be labeled in an amine-free buffer (e.g., phosphate-buffered saline, PBS)

-

This compound stock solution in DMSO

-

1 M sodium bicarbonate solution, pH 8.3

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare the protein solution at a concentration of at least 2 mg/mL in an amine-free buffer.[3]

-

Add 1 M sodium bicarbonate to the protein solution to adjust the pH to approximately 8.3. This is the optimal pH for the reaction between the NHS ester and primary amines.[1][2][3]

-

Add the calculated amount of the this compound DMSO stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for each specific protein.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

Separate the labeled protein from the unreacted dye using a gel filtration column.

Visualizing the Workflow

The following diagram illustrates the logical workflow for preparing and using this compound in a typical labeling experiment.

Caption: Workflow for this compound Labeling.

References

- 1. Invitrogen this compound (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]

- 2. Invitrogen this compound (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 3. This compound (Succinimidyl Ester), this compound (Succinimidyl Ester), Each | Safety Glasses Website [safetyglasses.utechproducts.com]

- 4. Alexa Fluor 647 Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. labsolu.ca [labsolu.ca]

- 10. Alexa Fluor™ 647 NHS Ester (Succinimidyl Ester), 1 mg - FAQs [thermofisher.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Labeling Amine-Modified Oligonucleotides with Alexa Fluor 647

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. They are utilized in a wide array of applications, including fluorescence in situ hybridization (FISH), microarrays, real-time PCR, and fluorescence microscopy. Alexa Fluor 647 is a bright, photostable, far-red fluorescent dye, making it an excellent choice for labeling oligonucleotides, especially for applications requiring high sensitivity and minimal background fluorescence.[1][2] Its fluorescence is insensitive to pH changes between 4 and 10, ensuring stable signal generation under various experimental conditions.[2][3][4] This document provides detailed protocols for the covalent labeling of amine-modified oligonucleotides with Alexa Fluor 647 NHS ester and subsequent purification of the conjugate.

Principle of the Reaction

The labeling chemistry is based on the reaction of an N-hydroxysuccinimidyl (NHS) ester of Alexa Fluor 647 with a primary amine group incorporated into an oligonucleotide.[3][5][6] The amine group is typically introduced at the 5' or 3' terminus, or internally, during oligonucleotide synthesis. The NHS ester reacts with the non-protonated primary amine to form a stable amide bond.[7] This reaction is most efficient at a slightly basic pH (8.3-9.0), which facilitates the deprotonation of the amine group.[3][4][8][9]

Quantitative Data Summary

The efficiency of the labeling reaction and the purity of the final product are critical for downstream applications. The following tables summarize key quantitative parameters associated with the labeling process.

| Parameter | Value/Range | Notes | Reference |

| Alexa Fluor 647 Molar Extinction Coefficient | 270,000 cm⁻¹M⁻¹ | At 651 nm. Essential for calculating the degree of labeling. | [2][3][4][5] |

| Excitation/Emission Maxima | 651 nm / 672 nm | Spectrally similar to Cy5. | [2][3][5] |

| Optimal Reaction pH | 8.3 - 9.0 | Ensures the primary amine is sufficiently deprotonated for reaction. | [3][10][11] |

| Reaction Time | 1 - 4 hours | Can be extended to overnight for convenience. | [3][4][10] |

| Reaction Temperature | Room Temperature (20-25°C) | Longer incubation times may be needed at 4°C. | [3][4] |

| Recommended Molar Ratio (Dye:Oligo) | 4:1 to 15:1 | Empirical optimization is often required. | [4][5] |

Experimental Protocols

Materials and Reagents

-

Amine-modified oligonucleotide

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[3][5]

-

Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-9.0[3][8][9]

-

3 M NaCl

-

100% Ethanol (B145695), ice-cold

-

70% Ethanol, ice-cold

-

Nuclease-free water

-

Purification system (HPLC, Gel Electrophoresis equipment, or spin columns)

Protocol 1: Labeling Reaction

-

Oligonucleotide Preparation: To ensure high labeling efficiency, the amine-modified oligonucleotide should be free of any amine-containing buffers or contaminants like Tris or ammonium (B1175870) salts.[8][9] If necessary, purify the oligonucleotide by ethanol precipitation before starting the labeling reaction.[12]

-

Dissolve the Oligonucleotide: Dissolve the amine-modified oligonucleotide in the labeling buffer to a final concentration of 1-5 mg/mL.

-

Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10] Once dissolved, the dye is more susceptible to hydrolysis and should be used promptly.[9] Protect the dye solution from light.[9]

-

Reaction Setup: Add the dissolved this compound to the oligonucleotide solution. The molar ratio of dye to oligonucleotide should be optimized, but a starting point of a 10-fold molar excess of the dye is recommended.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.[3][4] Gentle mixing during incubation can improve efficiency. For convenience, the reaction can be left overnight at 4°C.[10]

Protocol 2: Purification of the Labeled Oligonucleotide

Purification is crucial to remove unreacted "free" dye, which can lead to high background in downstream applications.[8][9]

This method is a quick first step to remove a significant portion of the unreacted dye.[12]

-

Add 1/10th volume of 3 M NaCl to the labeling reaction mixture.

-

Add 2.5 volumes of ice-cold 100% ethanol.

-

Mix well and incubate at -20°C for at least 30 minutes.[12]

-

Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.[12]

-

Carefully decant the supernatant which contains the majority of the unreacted dye.

-

Wash the pellet with ice-cold 70% ethanol.

-

Centrifuge again for 10 minutes.

-

Remove the supernatant and air-dry the pellet to remove any residual ethanol.

-

Resuspend the purified labeled oligonucleotide in a suitable nuclease-free buffer (e.g., TE buffer or water).

Reverse-phase HPLC provides excellent separation of the labeled oligonucleotide from the unlabeled oligonucleotide and free dye.[1][7]

-

Following ethanol precipitation, dissolve the pellet in a suitable buffer such as 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).[7][12]

-

Inject the sample onto a C8 or C18 reverse-phase HPLC column.

-

Elute the components using a linear gradient of acetonitrile (B52724) in 0.1 M TEAA (e.g., 5-65% acetonitrile over 30 minutes).[7]

-

Monitor the elution profile at 260 nm (for the oligonucleotide) and 650 nm (for Alexa Fluor 647).

-

Collect the fractions corresponding to the dual-absorbance peak of the labeled oligonucleotide.

-

Lyophilize the collected fractions to obtain the purified product.

Denaturing polyacrylamide gel electrophoresis (PAGE) can also be used for purification.

-

Add an equal volume of 2X formamide (B127407) loading buffer to the labeling reaction.

-

Load the sample onto a high-percentage denaturing polyacrylamide gel.

-

Run the gel until the desired separation is achieved. The labeled oligonucleotide will migrate slower than the unlabeled one.

-

Visualize the bands. Note that the fluorescence of Alexa Fluor 647 is not visible to the naked eye and requires a suitable imaging system.[8][12]

-

Excise the band corresponding to the labeled oligonucleotide.

-

Elute the oligonucleotide from the gel slice using a method such as crush-and-soak.[12]

Protocol 3: Quantification and Storage

-

Quantification: The concentration of the labeled oligonucleotide can be determined using a spectrophotometer by measuring the absorbance at 260 nm (for the oligonucleotide) and 650 nm (for Alexa Fluor 647). For accurate quantification of modified oligonucleotides, it is recommended to use specific software modules, such as the MicroArray module on a NanoDrop instrument, which can correct for the absorbance of the dye.[13]

-

Storage: Store the labeled oligonucleotide at -20°C or -80°C, protected from light.[14][15] Aliquoting the sample is recommended to avoid multiple freeze-thaw cycles.[15]

Mandatory Visualizations

Caption: Experimental workflow for labeling and purification.

Caption: Chemical reaction of amine and NHS ester.

References

- 1. Alexa 647 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 2. This compound (Succinimidyl Ester) | LabX.com [labx.com]

- 3. This compound (Succinimidyl Ester), this compound (Succinimidyl Ester), Each | Safety Glasses Website [safetyglasses.utechproducts.com]

- 4. Buy this compound [smolecule.com]

- 5. Invitrogen this compound (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 8. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Alexa Fluor™ 647 Oligonucleotide Amine Labeling Kit - FAQs [thermofisher.com]

- 10. glenresearch.com [glenresearch.com]

- 11. fluidic.com [fluidic.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. idtdna.com [idtdna.com]

- 14. lifetein.com [lifetein.com]

- 15. jenabioscience.com [jenabioscience.com]

Using Alexa Fluor 647 for Flow Cytometry Applications: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Alexa Fluor 647-conjugated antibodies in flow cytometry. Alexa Fluor 647 is a bright and photostable far-red fluorescent dye that is optimally excited by the red laser (633 nm or 635 nm), making it an excellent choice for multicolor flow cytometry experiments.[1][2][3] Its superior brightness and high quantum yield contribute to sensitive detection of both high- and low-abundance antigens.[1][3]

Key Characteristics and Advantages of Alexa Fluor 647

Alexa Fluor 647 offers several advantages for flow cytometry applications:

-

Exceptional Brightness and Photostability: It is significantly more photostable than its spectral counterpart, Cy5, and is brighter than many other red laser-excitable dyes, allowing for longer exposure times and more robust signal detection.

-

Minimal Spectral Overlap: Its emission peak at approximately 665-671 nm allows for effective separation from fluorochromes excited by other lasers (e.g., violet, blue, and yellow-green), simplifying multicolor panel design.[3][4]

-

pH Insensitivity: Alexa Fluor 647 maintains its fluorescent intensity across a broad pH range, ensuring consistent performance in various staining buffers and experimental conditions.[1][3]

-

Versatility: It is suitable for a wide range of applications, including immunophenotyping, intracellular cytokine staining, and cell signaling analysis.

Quantitative Data Summary

For ease of comparison, the key spectral and physical properties of Alexa Fluor 647 are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum | 650 nm | [3][4] |

| Emission Maximum | 665 - 671 nm | [3][4] |

| Molar Extinction Coefficient | ~239,000 - 250,000 cm⁻¹M⁻¹ | [5][6] |

| Quantum Yield | ~0.33 | [5] |

| Recommended Laser Line | 633 nm (HeNe), 635 nm or 640 nm (Red Diode) | [1][2] |

| Common Filter | 660/20 BP | [5] |

Experimental Protocols

Detailed methodologies for key flow cytometry experiments using Alexa Fluor 647-conjugated antibodies are provided below.

Protocol 1: Cell Surface Staining

This protocol outlines the steps for staining cell surface antigens.

Materials:

-

Cells of interest (single-cell suspension)

-

Alexa Fluor 647-conjugated primary antibody

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.05% sodium azide)

-

Fc block (optional, recommended for cells expressing Fc receptors)

-

7-AAD or other viability dye

-

Flow cytometry tubes

-

Centrifuge

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of your cells of interest. Wash the cells once with cold Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes at 4°C.

-

Cell Count and Resuspension: Discard the supernatant and resuspend the cell pellet in Flow Cytometry Staining Buffer. Perform a cell count and adjust the concentration to 1 x 10⁶ cells/100 µL.

-

Fc Receptor Blocking (Optional): If your cells express Fc receptors (e.g., B cells, macrophages), add an Fc blocking reagent and incubate for 10-15 minutes at room temperature to prevent non-specific antibody binding.[7]

-

Antibody Staining: Add the predetermined optimal concentration of the Alexa Fluor 647-conjugated primary antibody to the cell suspension. Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

-

Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant. Repeat this wash step twice.

-

Viability Staining: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer. Add a viability dye (e.g., 7-AAD) according to the manufacturer's instructions to exclude dead cells from the analysis.

-

Final Resuspension: Resuspend the cells in an appropriate volume (e.g., 300-500 µL) of Flow Cytometry Staining Buffer for analysis.

-

Data Acquisition: Acquire the samples on a flow cytometer equipped with a red laser.

Protocol 2: Intracellular Staining (Fixation and Permeabilization)

This protocol is for the detection of intracellular antigens such as cytokines and transcription factors.

Materials:

-

Cells of interest (single-cell suspension)

-

Alexa Fluor 647-conjugated primary antibody for the intracellular target

-

Antibodies for surface markers (if performing combined surface and intracellular staining)

-

Fixation Buffer (e.g., 1-4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., PBS with 0.1-0.5% saponin (B1150181) or Triton X-100)

-

Flow Cytometry Staining Buffer

-

Flow cytometry tubes

-

Centrifuge

Procedure:

-

Surface Staining (Optional): If you are also staining for surface markers, follow steps 1-5 of the Cell Surface Staining protocol.

-

Fixation: After the final wash from the surface staining (or after preparing the single-cell suspension if only performing intracellular staining), resuspend the cells in 100 µL of Flow Cytometry Staining Buffer. Add 100 µL of Fixation Buffer and incubate for 15-30 minutes at room temperature, protected from light.

-

Washing after Fixation: Add 2 mL of Flow Cytometry Staining Buffer and centrifuge at 400-600 x g for 5 minutes. Discard the supernatant.

-

Permeabilization and Intracellular Staining: Resuspend the fixed cells in 100 µL of Permeabilization Buffer. Add the predetermined optimal concentration of the Alexa Fluor 647-conjugated intracellular antibody. Vortex gently and incubate for 30-45 minutes at room temperature in the dark.

-

Washing after Intracellular Staining: Add 2 mL of Permeabilization Buffer to each tube and centrifuge at 400-600 x g for 5 minutes. Discard the supernatant. Repeat this wash step once.

-

Final Resuspension: Resuspend the cells in an appropriate volume (e.g., 300-500 µL) of Flow Cytometry Staining Buffer for analysis.

-

Data Acquisition: Acquire the samples on a flow cytometer.

Mandatory Visualizations

Experimental Workflow for Cell Surface Staining

Caption: Workflow for cell surface staining using an Alexa Fluor 647-conjugated antibody.

Experimental Workflow for Intracellular Staining

Caption: Workflow for intracellular staining using an Alexa Fluor 647-conjugated antibody.

Decision Tree for Selecting Flow Cytometry Controls

Caption: Decision tree for selecting appropriate controls in a flow cytometry experiment.

References

- 1. abcam.com [abcam.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Multicolor Flow Cytometry | Tips for Building Flow Cytometry Panels [sigmaaldrich.com]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. interchim.fr [interchim.fr]

- 7. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols for Alexa Fluor 647 NHS Ester in dSTORM

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Stochastic Optical Reconstruction Microscopy (dSTORM), a super-resolution microscopy technique, enables the visualization of cellular structures at the nanoscale, far beyond the diffraction limit of light. The choice of fluorophore is critical for successful dSTORM imaging, with Alexa Fluor 647 being a standout choice due to its exceptional photophysical properties. This carbocyanine dye exhibits robust photoswitching characteristics, including high photon output, a high number of switching cycles, and a low duty cycle, making it a reliable fluorophore for novice and experienced users alike.[1][2] Its bright, far-red fluorescence is ideal for minimizing cellular autofluorescence and is well-suited for the 633 nm laser line.[3] This document provides detailed application notes and protocols for the use of Alexa Fluor 647 NHS Ester in dSTORM, from antibody conjugation to image acquisition.

Key Features of Alexa Fluor 647 for dSTORM

Alexa Fluor 647 is widely regarded as one of the best dyes for dSTORM imaging. Its superior performance stems from several key photophysical characteristics:

-

High Photon Output: It emits thousands of photons per switching cycle, leading to high localization precision.

-

Robust Photoswitching: It can be reversibly photoswitched between a fluorescent "on" state and a long-lived dark "off" state, a fundamental requirement for dSTORM.[4]

-

Low Duty Cycle: The fraction of time the molecule spends in the "on" state is low, ensuring that only a sparse subset of fluorophores is active at any given time, which is crucial for accurate single-molecule localization.[2]

-

Photostability: It exhibits a high survival fraction, allowing for the collection of a large number of switching events before photobleaching.[2]

Quantitative Performance Data

The performance of Alexa Fluor 647 in dSTORM is influenced by the specific imaging buffer and experimental conditions. The following tables summarize key quantitative data reported in the literature.

Table 1: Photophysical Properties of Alexa Fluor 647 in dSTORM

| Parameter | Value | Reference |

| Excitation Maximum | ~650 nm | [5] |

| Emission Maximum | ~665 nm | [5] |

| Molar Extinction Coefficient (ε) | 191,800 L⋅mol⁻¹⋅cm⁻¹ | [6] |

| Fluorescence Quantum Yield | 0.15 | [6] |

| Photons per Switch | 3,314 ± 98 to 5202 | [5][7] |

| Duty Cycle | 0.00087 ± 0.00017 | [7] |

| Survival Fraction | 96 ± 4 % | [7] |

| Number of Switches | 30 ± 5 | [7] |

Table 2: Recommended dSTORM Buffer Components for Alexa Fluor 647

| Buffer Component | Concentration | Purpose | Reference |

| MEA (Mercaptoethylamine) | 10 mM | Reducing agent to promote blinking | [5] |

| BME (β-mercaptoethanol) | 143 mM | Reducing agent to promote blinking | [5] |

| Glucose Oxidase | Varies | Oxygen scavenging system | |

| Catalase | Varies | Oxygen scavenging system | |

| Vectashield | Varies | Commercial mounting medium suitable for STORM | [8] |

| Glycerol | Varies | Increases refractive index of buffer | [9] |

Experimental Protocols

I. Antibody Labeling with this compound

This protocol describes the conjugation of this compound to primary or secondary antibodies. The NHS ester reacts with primary amines on the antibody.

Materials:

-

This compound

-

Antibody (e.g., IgG) at a concentration of at least 2 mg/mL in a buffer free of primary amines (e.g., PBS)

-

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[10]

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

-

Prepare the Antibody:

-

Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.

-

If the antibody solution contains substances with primary amines (e.g., Tris, BSA, gelatin), it must be purified prior to labeling.[11]

-

-

Prepare the Dye Solution:

-

Immediately before use, dissolve 1 mg of this compound in a small volume of anhydrous DMSO (e.g., 80-155 µL) to create a 10 mM stock solution.[10]

-

-

Conjugation Reaction:

-

Add the labeling buffer to the antibody solution to adjust the pH to 8.3-8.5. A final volume of 10% of the reaction volume is typically sufficient.[11]

-

Add the calculated amount of dissolved this compound to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically, with ratios of 5:1, 10:1, and 15:1 being common starting points.[11]

-

Incubate the reaction for 1 hour at room temperature, protected from light.[3][11]

-

-

Purification:

-

Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[11]

-

Collect the fractions containing the labeled antibody.

-

-

Characterization (Optional but Recommended):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~650 nm.

-

II. Immunostaining of Cells for dSTORM

This protocol outlines the steps for staining fixed and permeabilized cells with Alexa Fluor 647-conjugated antibodies.

Materials:

-

Alexa Fluor 647-labeled antibody

-

Cells grown on coverslips

-

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS

-

Washing Buffer: PBS

Procedure:

-

Cell Fixation:

-

Wash cells briefly with PBS.

-

Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular targets):

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in Blocking Buffer to the recommended concentration.

-

Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Secondary Antibody Incubation (if using an unlabeled primary):

-

Dilute the Alexa Fluor 647-labeled secondary antibody in Blocking Buffer.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Post-fixation (Optional):

-

To further stabilize the sample, a post-fixation step with 1-2% PFA for 10 minutes can be performed.

-

-

Mounting:

-

Mount the coverslip onto a microscope slide with a suitable dSTORM imaging buffer.

-

III. dSTORM Imaging

dSTORM Imaging Buffer Preparation:

A critical component of dSTORM is the imaging buffer, which facilitates the photoswitching of the fluorophores. A common and effective buffer composition is the GLOX buffer with a reducing agent.

GLOX Buffer with MEA:

-

Stock Solutions:

-

1 M MEA (cysteamine) in water (prepare fresh)

-

Glucose Oxidase/Catalase solution (e.g., from a commercial supplier)

-

50% (w/v) Glucose solution in water

-

-

Final Buffer Composition (prepare immediately before imaging):

-

To your imaging buffer base (e.g., PBS or Tris-HCl with 10% glucose), add:

-

10 mM MEA

-

Glucose Oxidase (e.g., 0.5 mg/mL)

-

Catalase (e.g., 40 µg/mL)

-

-

Imaging Procedure:

-

Microscope Setup:

-

Use a microscope equipped for TIRF (Total Internal Reflection Fluorescence) or highly inclined illumination to minimize background fluorescence.

-

Ensure the system has a high-power laser for excitation (e.g., 640 nm or 647 nm) and a sensitive EMCCD or sCMOS camera.

-

-

Image Acquisition:

-

Illuminate the sample with high laser power to drive most of the Alexa Fluor 647 molecules into the dark state.

-

Acquire a time series of thousands of images (typically 10,000 to 50,000 frames) at a high frame rate (e.g., 50-100 Hz).

-

A low-power activation laser (e.g., 405 nm) can be used to facilitate the return of fluorophores from the dark state to the emissive state.

-

-

Data Analysis:

-

Use appropriate single-molecule localization software to identify and fit the point-spread function (PSF) of individual blinking events in each frame.

-

Reconstruct the final super-resolution image from the localized coordinates of all detected molecules.

-

Visualizations

References

- 1. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - US [thermofisher.com]

- 2. thermofisher.com [thermofisher.com]

- 3. Invitrogen™ Alexa Fluor™ 647 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]

- 4. This compound | Fluorescent Dye | 1620475-28-6 | Invivochem [invivochem.com]

- 5. microscopyu.com [microscopyu.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. fluidic.com [fluidic.com]

- 11. docs.aatbio.com [docs.aatbio.com]

Step-by-Step Guide to Protein Conjugation with Alexa Fluor™ 647

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed protocol for the covalent conjugation of proteins with Alexa Fluor™ 647, a bright and photostable far-red fluorescent dye. The protocol is intended for researchers, scientists, and drug development professionals seeking to label antibodies or other proteins for various applications, including immunofluorescence, flow cytometry, and in vivo imaging.

Principle of Conjugation

The conjugation process relies on the reaction between the N-hydroxysuccinimidyl (NHS) ester of Alexa Fluor™ 647 and primary amine groups (-NH₂) present on the protein.[1][2][3] Lysine residues are the most common target for this reaction, resulting in a stable amide bond.[2] The efficiency of the reaction is pH-dependent, with an optimal pH range of 8.3-9.0.[2][4][5]

Quantitative Data Summary

Successful protein conjugation requires careful control of several quantitative parameters. The following tables summarize key data points for consideration.

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Value | Notes |

| Protein Concentration | > 2 mg/mL | Lower concentrations can reduce labeling efficiency.[4][6] |

| Reaction pH | 8.3 - 9.0 | Succinimidyl esters react most efficiently with primary amines at a slightly alkaline pH.[1][2][4][5] |

| Incubation Time | 1 hour at room temperature or overnight at 4°C | Longer incubation at lower temperatures can yield similar results to shorter incubations at room temperature.[3][7] |

| Dye to Protein Molar Ratio | 5:1 to 20:1 | The optimal ratio should be determined empirically for each protein.[4] |

Table 2: Key Spectroscopic Data

| Parameter | Value |

| Alexa Fluor™ 647 Molar Extinction Coefficient | 239,000 cm⁻¹M⁻¹ at 650 nm[1][3][6][7] |

| Alexa Fluor™ 647 Excitation Maximum | ~650 nm[1] |

| Alexa Fluor™ 647 Emission Maximum | ~668 nm[1] |

| Correction Factor (A₂₈₀ of dye) | 0.03[1][3] |

Experimental Protocol

This protocol provides a general procedure for labeling 1 mg of a protein with a molecular weight similar to IgG (~150 kDa). Adjustments may be necessary for other proteins or quantities.

Materials

-

Protein to be labeled (in an amine-free buffer)

-

Alexa Fluor™ 647 NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-9.0

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Purification resin (e.g., Sephadex® G-25) or spin columns[8]

-

Spectrophotometer

Procedure

1. Protein Preparation

-

Ensure the protein is in an amine-free buffer, such as PBS. Buffers containing Tris or glycine (B1666218) will compete with the protein for the reactive dye and must be removed by dialysis or buffer exchange.[3][6][7]

-

The protein concentration should ideally be at 2 mg/mL.[6] If the concentration is lower, the labeling efficiency may be reduced.[6]

2. Preparation of Reagents

-

1 M Sodium Bicarbonate: Prepare a 1 M solution of sodium bicarbonate and adjust the pH to 8.3-9.0 if necessary.[8]

-

Alexa Fluor™ 647 Stock Solution: Immediately before use, dissolve the Alexa Fluor™ 647 NHS ester in DMSO to a final concentration of 10 mg/mL.[8]

3. Conjugation Reaction

-

Add 1/10th volume of 1 M sodium bicarbonate to your protein solution to raise the pH to the optimal range for conjugation.[1]

-

Add the appropriate volume of the Alexa Fluor™ 647 stock solution to the protein solution to achieve the desired dye-to-protein molar ratio. A starting point of a 10:1 molar ratio is recommended.[4]

-

Gently mix the reaction solution by pipetting up and down. Avoid vigorous vortexing which can denature the protein.[3][7]

-

Incubate the reaction for 1 hour at room temperature, protected from light.[7] Alternatively, the reaction can be incubated overnight at 4°C.[3]

4. Purification of the Conjugate

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex® G-25) or a spin column.[7][8]

-

Equilibrate the column with PBS.

-

Apply the reaction mixture to the column and collect the fractions containing the labeled protein. The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

5. Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 650 nm (A₆₅₀) using a spectrophotometer.[1][6]

-

Calculate the protein concentration:

-

Calculate the Degree of Labeling:

-

For antibodies, an optimal DOL is typically between 3 and 7.[3][6][7] Over-labeling can lead to fluorescence quenching and protein aggregation, while under-labeling results in a weaker signal.[3][7]

6. Storage of the Conjugate

-

Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.[6][9] Avoid repeated freeze-thaw cycles.[3][6][7]

Visual Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for protein conjugation with Alexa Fluor 647.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. fluidic.com [fluidic.com]

- 3. ulab360.com [ulab360.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. ulab360.com [ulab360.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. abcam.com [abcam.com]

Application Notes and Protocols for Alexa Fluor 647 Labeling: Calculating Molar Ratios

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexa Fluor 647 is a bright, far-red fluorescent dye widely used for labeling proteins, particularly antibodies, for various applications including fluorescence microscopy, flow cytometry, and in vivo imaging.[1][2][3] The succinimidyl ester (NHS ester) form of Alexa Fluor 647 reacts efficiently with primary amines on proteins to form stable covalent bonds.[2][4] Achieving an optimal molar ratio, also known as the Degree of Labeling (DOL), of dye to protein is critical for obtaining a bright, functional conjugate without compromising the protein's biological activity.[5] These application notes provide a detailed protocol for labeling proteins with Alexa Fluor 647 NHS ester and calculating the final molar ratio.

Key Experimental Considerations

Prior to initiating the labeling protocol, it is crucial to ensure the protein sample is pure and in a suitable buffer. The protein should be at a concentration of at least 2 mg/mL for optimal results.[2] The buffer must be free of primary amines, such as Tris or glycine, and ammonium (B1175870) ions, as these will compete with the protein for reaction with the dye.[6][7]

Experimental Protocol: Labeling a Protein with this compound

This protocol is optimized for labeling 1 mg of an IgG antibody but can be adapted for other proteins.[6]

Materials:

-

Protein (e.g., IgG antibody) at ≥2 mg/mL in an amine-free buffer (e.g., PBS)

-

This compound[2]

-

Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)[2]

-

1 M Sodium bicarbonate, pH 8.3[2]

-

Purification column (e.g., size-exclusion spin column)[6]

Procedure:

-

Prepare the Protein Solution:

-

Ensure the protein concentration is at least 2 mg/mL.[2]

-

If necessary, exchange the buffer to a suitable amine-free buffer like PBS.

-

-

Prepare the Dye Stock Solution:

-

Immediately before use, dissolve the this compound in high-quality anhydrous DMF or DMSO to a concentration of 10 mg/mL.[2]

-

-

Perform the Labeling Reaction:

-

Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to approximately 8.3.[8]

-

Add the appropriate volume of the Alexa Fluor 647 stock solution to the protein solution. To achieve an optimal DOL, it is recommended to test a few different molar ratios of dye to protein.[2] For IgGs, a final DOL of 3-7 is often optimal.[3][6]

-

Incubate the reaction for 1 hour at room temperature, protected from light.[2]

-

-

Purify the Conjugate:

Calculating the Molar Ratio (Degree of Labeling - DOL)

The DOL is determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and 650 nm (for Alexa Fluor 647).[12]

Key Parameters:

| Parameter | Value | Reference |

| Molar Extinction Coefficient of Alexa Fluor 647 (ε_dye_) | 239,000 cm⁻¹M⁻¹ at 650 nm | [6][12] |

| Correction Factor (CF) for Alexa Fluor 647 at 280 nm | 0.03 | [6][12] |

| Molar Extinction Coefficient of a typical IgG (ε_protein_) | 203,000 cm⁻¹M⁻¹ at 280 nm | [6][13] |

Calculation Steps:

-

Measure Absorbance:

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 650 nm (A₆₅₀).

-

-

Calculate Protein Concentration:

-

The concentration of the protein in the conjugate can be calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein_ [12]

-

-

Calculate Degree of Labeling (DOL):

-

The DOL, or molar ratio, is calculated using this formula: DOL = A₆₅₀ / (ε_dye_ × Protein Concentration (M)) [12]

-

Example Calculation:

For a labeled IgG solution with A₂₈₀ = 0.55 and A₆₅₀ = 0.80:

-

Protein Concentration (M) = [0.55 - (0.80 × 0.03)] / 203,000 = (0.55 - 0.024) / 203,000 = 0.526 / 203,000 ≈ 2.59 x 10⁻⁶ M

-

DOL = 0.80 / (239,000 × 2.59 x 10⁻⁶) = 0.80 / 0.61901 ≈ 1.29

Experimental Workflow Diagram

Caption: Workflow for Alexa Fluor 647 protein labeling and analysis.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Under-labeling (Low DOL) | - Presence of primary amines in the buffer. - Protein concentration is too low (≤1 mg/mL).[6] | - Dialyze the protein against an amine-free buffer (e.g., PBS) before labeling. - Concentrate the protein to ≥2 mg/mL. |

| Over-labeling (High DOL) | - Excessive amount of reactive dye used. | - Reduce the molar ratio of dye to protein in the labeling reaction. |